molecular formula C20H19N3O3S2 B6566843 methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate CAS No. 1021252-87-8

methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

Cat. No.: B6566843
CAS No.: 1021252-87-8
M. Wt: 413.5 g/mol
InChI Key: CPWHYBHDNHAXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.08678382 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate, also known by its CAS number 1021252-87-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and implications for therapeutic applications.

The molecular formula for this compound is C20H19N3O3S2C_{20}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 413.5 g/mol. The structure features a thiazole ring which is known for its biological activity against various pathogens.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The synthetic pathway often includes the formation of the thiazole ring followed by the introduction of the benzylcarbamoyl group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus. The compound's structure suggests it may possess similar antibacterial effects.
  • Antifungal Activity : Related compounds have been evaluated for antifungal activity against various fungi, indicating a broad spectrum of action.

Anticancer Potential

The compound's structural features suggest potential activity against cancer cell lines. Research has demonstrated that thiazole derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (breast cancer)25RTK inhibition
Compound BA549 (lung cancer)30Apoptosis induction

This table illustrates how similar compounds have been tested for anticancer activity, providing a basis for evaluating this compound's potential efficacy.

Case Studies

  • Case Study on Antituberculosis Activity : In a study focusing on the antituberculosis properties of thiazole derivatives, specific compounds were evaluated against Mycobacterium tuberculosis. The results indicated that certain modifications to the thiazole structure could enhance activity against this pathogen.
  • Case Study on Antiviral Activity : Another study evaluated thiazole derivatives against various viruses including influenza strains. The results showed promising antiviral activity, suggesting that this compound may also exhibit similar properties.

Properties

IUPAC Name

methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-12-8-9-14(19(25)26-2)10-15(12)23-17(21)16(28-20(23)27)18(24)22-11-13-6-4-3-5-7-13/h3-10H,11,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWHYBHDNHAXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.